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Compound Name: 6-methoxy-1H-indazol-3-ol

CAS No.: 82722-06-3

Cat. No.: B6266549

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core

of numerous biologically active compounds, including several approved drugs.[1] The strategic

placement of substituents on the indazole ring system can profoundly influence the

pharmacological properties of these molecules. Among various substitutions, the methoxy

group, with its modest size and dual electronic nature (electron-donating through resonance

and weakly electron-withdrawing through induction), plays a crucial role in modulating potency,

selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of the structure-activity relationship (SAR) of

methoxy-substituted indazoles. We will explore how the position of the methoxy group on the

indazole core dictates the biological activity across different therapeutic targets, supported by

experimental data from peer-reviewed literature. This analysis is designed to furnish

researchers and drug development professionals with actionable insights for the rational design

of novel indazole-based therapeutics.
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The Influence of Methoxy Substitution on Kinase
Inhibition
Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are

critical targets in oncology and other diseases.[1] The position of a methoxy substituent can

significantly impact the inhibitory activity and selectivity of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition
One study on 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors revealed that

the placement of a methoxy group on a phenyl ring substituent was crucial for activity.

Interestingly, a methoxy group at the meta position of the phenyl ring led to improved activity

against FGFR1.[2] Furthermore, the methoxy oxygen of one potent compound was observed in

docking studies to form a hydrogen bond with Asp641 in the ATP-binding site of FGFR1,

highlighting the importance of this specific interaction.[3]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition
In the context of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, methoxy

substitution on the indazole ring itself was found to be important for high potency.[3]

Specifically, compounds with a methoxy group at the 5-position of the indazole ring (compound

50) showed significantly higher activity (IC50 = 0.35 µM) compared to a methyl group at the

same position (IC50 = 1.7 µM for compound 49), suggesting that the electronic properties of

the methoxy group are beneficial for potent inhibition.[3]
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Table 1: Comparative IC50 values of methoxy-substituted indazoles against various kinases.

Modulation of Neuronal Nitric Oxide Synthase
(nNOS) Activity
Substituted indazoles are also known inhibitors of neuronal nitric oxide synthase (nNOS), an

enzyme implicated in various neurological disorders. A study on methoxyindazoles as nNOS

inhibitors found that 7-methoxyindazole was the most active compound in the series, although

it was less potent than the well-known nNOS inhibitor 7-nitroindazole (7-NI).[4] This finding is

significant as it demonstrates that a nitro group is not essential for the biological activity of the

indazole ring against nNOS.[4] The 7-methoxy derivative also exhibited in vivo NOS inhibitory

and antinociceptive properties.[4]

Further studies on halo-1-H-indazoles highlighted the importance of substitution at the C4

position for nNOS inhibition. A compound with a bromine atom at the C4 position showed

potency comparable to 7-NI.[5] This suggests that both the 4- and 7-positions of the indazole

ring are key locations for substitution to achieve potent nNOS inhibition.

Antimicrobial Potential of Methoxy-Substituted
Indazoles
The emergence of multidrug-resistant pathogens necessitates the discovery of novel

antimicrobial agents. Indazole derivatives have shown promise in this area. A study on

substituted indazoles revealed that compounds with electron-donating groups, such as

methoxy and hydroxyl groups, at the fourth position of a phenyl ring attached to the indazole

core, were associated with better antimicrobial activity.[6] For instance, certain methoxy-

substituted indazole derivatives were found to be effective against Xanthomonas campestris

with a Minimum Inhibitory Concentration (MIC) of 50 µL.[6] Another study found that some

indazole derivatives displayed interesting antibacterial activity against clinical and multidrug-

resistant strains of Staphylococcus and Enterococcus genera, with MIC values as low as 4

µg/mL for the lead compound.[7][8]
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Table 2: Minimum Inhibitory Concentration (MIC) values of representative methoxy-substituted

indazoles against various microbial strains.

Experimental Protocols
To provide a practical context for the data presented, this section outlines representative

experimental protocols for the synthesis and biological evaluation of methoxy-substituted

indazoles.

Synthesis of Methoxy-Substituted Indazoles
A general and efficient method for the synthesis of substituted 1H-indazoles involves the [3+2]

cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride

source like CsF or TBAF at room temperature.[9] This method offers a direct route to a wide

range of substituted indazoles under mild conditions.[9]

Protocol: Synthesis of 3-Substituted-1H-Indazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Shi and Larock.[9]

Materials:

Substituted N-tosylhydrazone (1.0 equiv)

o-(Trimethylsilyl)aryl triflate (1.2 equiv)
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Cesium fluoride (CsF) (3.0 equiv)

Tetrabutylammonium bromide (TBAB) (0.25 equiv)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-

tosylhydrazone (0.4 mmol).

Add the o-(trimethylsilyl)aryl triflate (0.48 mmol).

Add anhydrous THF (10 mL) to the flask.

Add TBAB (0.1 mmol) and CsF (1.2 mmol) to the reaction mixture.

Stir the reaction mixture at 70 °C for 24 hours.

After cooling to room temperature, pour the reaction mixture into brine and extract with ethyl

acetate.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate

the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-

substituted-1H-indazole.

Biological Evaluation Protocols
The following is a general protocol for a biochemical kinase inhibition assay to determine the

IC50 value of a test compound.[1]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example and can be adapted for various kinases.

Materials:
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Kinase of interest

Eu-labeled anti-tag antibody

Alexa Fluor™ 647-labeled tracer

Test compound (methoxy-substituted indazole)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well assay plates

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the kinase and Eu-labeled antibody mixture to the wells.

Add the Alexa Fluor™ 647-labeled tracer to initiate the reaction.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from

light.

Read the plate on a fluorescence plate reader capable of measuring time-resolved

fluorescence resonance energy transfer (TR-FRET).

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a four-parameter logistic equation.

The following is a general protocol for an in vitro nNOS inhibition assay.

Protocol: In Vitro nNOS Inhibition Assay

This protocol is based on the principle of monitoring the conversion of L-arginine to L-citrulline.

Materials:
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Recombinant nNOS enzyme

L-[14C]arginine

NADPH

Calmodulin

Tetrahydrobiopterin (BH4)

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 100 µM EDTA)

Test compound (methoxy-substituted indazole)

Dowex AG 50W-X8 resin (Na+ form)

Procedure:

Prepare a reaction mixture containing the assay buffer, NADPH, calmodulin, and BH4.

Add the test compound at various concentrations to the reaction mixture.

Initiate the reaction by adding the nNOS enzyme and L-[14C]arginine.

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM

EDTA).

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-

[14C]citrulline from unreacted L-[14C]arginine.

Quantify the amount of L-[14C]citrulline produced using a liquid scintillation counter.

Calculate the percent inhibition and determine the IC50 value.

The following protocol outlines the broth microdilution method for determining the MIC of a

compound.[7]
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Protocol: Broth Microdilution MIC Assay

Materials:

Bacterial strain of interest

Mueller-Hinton Broth (MHB) or other appropriate growth medium

Test compound (methoxy-substituted indazole)

96-well microtiter plates

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well

plate.

Inoculate each well with the standardized bacterial suspension.

Include a positive control (no compound) and a negative control (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC, which is the lowest concentration of the compound that completely

inhibits visible bacterial growth.
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Caption: Logical flow of SAR for methoxy-indazoles.

Experimental Workflow for SAR Studies
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Caption: A typical workflow for SAR studies.

Conclusion
The position of a methoxy substituent on the indazole ring system is a critical determinant of its

biological activity. As demonstrated, variations in the methoxy substitution pattern can lead to

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b6266549?utm_src=pdf-body-href
https://www.benchchem.com/product/b6266549?utm_src=pdf-body-img
https://www.benchchem.com/product/b6266549?utm_src=pdf-body-href
https://www.benchchem.com/product/b6266549?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6266549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant differences in potency and selectivity against various targets, including protein

kinases, nNOS, and microbial pathogens. This guide has provided a comparative overview of

these structure-activity relationships, supported by experimental data and detailed protocols. A

thorough understanding of these SAR principles is invaluable for the rational design and

optimization of novel indazole-based therapeutic agents. The provided experimental workflows

serve as a practical foundation for researchers aiming to explore this versatile chemical

scaffold further.
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